molecular formula C41H70O2 B1233148 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate CAS No. 29193-93-9

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate

Cat. No. B1233148
CAS RN: 29193-93-9
M. Wt: 595 g/mol
InChI Key: LAMGDJMPDNVWTB-LZVNAZSTSA-N
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Description

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate, also known as [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate, is a useful research compound. Its molecular formula is C41H70O2 and its molecular weight is 595 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Studies

One of the primary applications of the compound is in crystallographic studies. For instance, its asymmetric unit has been examined in detail, revealing variations in the orientations of peripheral groups and its role in forming supramolecular chains via C—H⋯O interactions (Ketuly et al., 2010). Another study highlights the crystal structure of the compound, emphasizing the various conformations of its rings and their implications in molecular interactions (Zhou, Huang, Zhang, Wang, & Huang, 2015).

Steroid Synthesis and Modification

The compound is utilized in the synthesis and modification of steroids. For example, studies have explored its role in creating androsterone derivatives, leading to variations in steroid shapes and functionalities (Djigoué, Simard, Kenmogne, & Poirier, 2012). Additionally, the synthesis of liver X receptor agonists from related compounds, highlighting its potential in regulating cholesterol metabolism, has been investigated (Ching, 2013).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, this compound is explored for its potential therapeutic applications. A study focused on its role in preventing retinal vascular leakage in a mouse model of diabetic retinopathy, demonstrating its potential in treating vascular permeability diseases (Maharjan, Lee, Agrawal, Choi, Maeng, Kim, Nam‐Jung Kim, Suh, & Kwon, 2011). Another aspect of its pharmacological potential is illustrated in its use for synthesizing novel compounds with potential antimicrobial and antifungal properties (Shaheen, Ali, Rosario, & Shah, 2014).

Computer-Aided Drug Design

The compound has been a subject in computer-aided drug design, particularly in screening herbal therapeutics against MRSA infections. Its active components have shown promising binding energies, indicating potential efficacy in combating resistant bacterial strains (Skariyachan, Krishnan, Siddapa, Salian, Bora, & Sebastian, 2011).

Molecular Structure and Electrostatic Properties

Research has also delved into the molecular structure and electrostatic properties of the compound. This includes studying its crystal structure and performing quantum chemical calculations to understand its reactive site and intra-molecular interactions, as well as its potential in nonlinear optical properties (Ansari, Srivastava, & Aleem, 2022).

Synthesis of Chiral Organotin Reagents

The compound has been used in the synthesis of chiral organotin reagents. These reagents play a crucial role in various chemical synthesis processes, offering enantiomeric enrichment and potential applications in stereoselective synthesis (Beddoes, Pratt, & Thomas, 1998).

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h10-11,22,31-32,34-38H,7-9,12-21,23-30H2,1-6H3/b11-10+/t32-,34+,35+,36-,37+,38+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMGDJMPDNVWTB-LZVNAZSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate

CAS RN

29193-93-9
Record name Cholesteryl myristoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029193939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate
Reactant of Route 2
Reactant of Route 2
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate
Reactant of Route 3
Reactant of Route 3
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate
Reactant of Route 4
Reactant of Route 4
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate
Reactant of Route 5
Reactant of Route 5
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate
Reactant of Route 6
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate

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